N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide
Description
N²-[(4-Chlorophenyl)sulfonyl]-N²-methyl-N-(3-methylphenyl)glycinamide (hereafter referred to as the "target compound") is a sulfonamide-derived glycinamide with a unique substitution pattern. Its structure features:
- N²-Substituents: A 4-chlorophenylsulfonyl group and a methyl group.
- N-Substituent: A 3-methylphenyl group.
The methyl groups on N² and the phenyl ring reduce steric bulk while maintaining moderate lipophilicity. This balance may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(2)23(21,22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWUSHKQVTPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155667 | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-40-0 | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732249-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-N-(3-methylphenyl)glycinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table summarizes structural variations among the target compound and its analogs:
*Estimated based on molecular formula C₁₇H₁₇ClN₂O₃S.
Pharmacological and Physicochemical Implications
Electron Effects and Binding Affinity
- The 4-chlorophenylsulfonyl group in the target compound facilitates halogen bonding, a critical interaction in enzyme inhibition .
Solubility and Lipophilicity
- The target compound's 3-methylphenyl group contributes to moderate lipophilicity (logP ~3.5*), favoring membrane permeability. Comparatively, the 4-acetamidophenyl substituent () increases polarity and aqueous solubility via hydrogen bonding .
- Methoxy groups () enhance solubility but may reduce CNS penetration due to increased polarity .
Metabolic Stability
Biological Activity
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide is a compound of interest due to its diverse biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key areas of activity include:
-
Antibacterial Activity
- The compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- In a study, it was found that certain derivatives showed significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM against urease, a key enzyme in bacterial metabolism .
-
Enzyme Inhibition
- The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds derived from this structure have shown promising results in inhibiting AChE with IC50 values considerably lower than standard reference compounds .
- Urease inhibition is another significant action, with certain derivatives demonstrating strong inhibitory effects, suggesting potential applications in treating urease-related infections.
- Binding Affinity Studies
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 2.14 | |
| Antibacterial | Bacillus subtilis | 0.63 | |
| AChE Inhibition | Acetylcholinesterase | 1.21 | |
| Urease Inhibition | Urease | 2.39 |
Detailed Research Findings
- A study conducted on synthesized derivatives of the compound indicated strong antibacterial activity against selected strains, with the best-performing compounds achieving IC50 values significantly lower than conventional drugs .
- Enzyme inhibition assays demonstrated that the compound could serve as a lead for developing new therapeutics aimed at treating conditions related to AChE and urease activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
